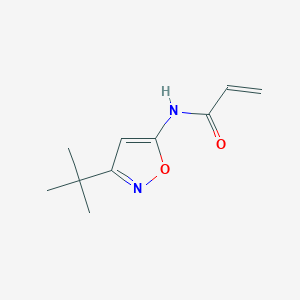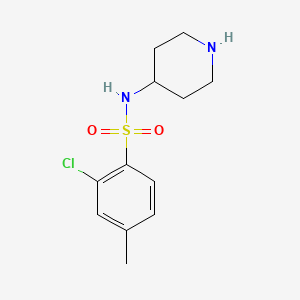![molecular formula C16H20N2O3 B7556797 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid, also known as tryptophan methyl ester, is an amino acid derivative that has been the subject of numerous scientific studies. It is a derivative of tryptophan, an essential amino acid that is important in protein synthesis and neurotransmitter production. The compound has been studied for its potential use in various scientific applications, including as a precursor for the synthesis of peptides and as a tool for investigating the mechanisms of protein synthesis.
Mécanisme D'action
The mechanism of action of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid is not fully understood. However, it is believed to act as a precursor for the synthesis of various peptides, including neuropeptides and opioid peptides. Additionally, the compound may play a role in the regulation of protein synthesis through its interaction with 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid are not well characterized. However, it is believed to play a role in the synthesis of various peptides, which may have a range of physiological effects. Additionally, the compound may play a role in the regulation of protein synthesis, which is important for numerous cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid in lab experiments is its potential as a precursor for the synthesis of various peptides. Additionally, the compound may be useful for investigating the mechanisms of protein synthesis and the role of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid in this process. However, limitations of using the compound include its potential toxicity and the need for specialized equipment and techniques for its synthesis and purification.
Orientations Futures
There are numerous future directions for research on 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid. One potential area of research is the development of new techniques for the synthesis and purification of the compound. Additionally, the compound may be useful for investigating the role of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid in protein synthesis and for the synthesis of new peptides with potential therapeutic applications. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid involves the reaction of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid methyl ester with acetic anhydride in the presence of a catalyst. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product.
Applications De Recherche Scientifique
2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid has been used in numerous scientific studies, particularly in the field of peptide synthesis. It has been used as a precursor for the synthesis of various peptides, including neuropeptides and opioid peptides. Additionally, the compound has been used as a tool for investigating the mechanisms of protein synthesis and the role of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid in this process.
Propriétés
IUPAC Name |
2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-6-14(16(20)21)18-15(19)9-12-10(2)17-13-8-5-4-7-11(12)13/h4-5,7-8,14,17H,3,6,9H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPLIWGWBJWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=C(NC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)



![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)



![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)
